molecular formula C19H18N4O2 B14474099 N-Benzoyl-N-(4,5-dimethyl-1H-1,2,3-triazol-1-yl)-4-methylbenzamide CAS No. 69412-36-8

N-Benzoyl-N-(4,5-dimethyl-1H-1,2,3-triazol-1-yl)-4-methylbenzamide

Cat. No.: B14474099
CAS No.: 69412-36-8
M. Wt: 334.4 g/mol
InChI Key: ZBLLRRCETFRUNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzoyl-N-(4,5-dimethyl-1H-1,2,3-triazol-1-yl)-4-methylbenzamide (CAS 69412-36-8) is a high-purity chemical compound supplied as a white powder with a stated purity of 99% . It serves as a versatile pharmaceutical intermediate, particularly in the synthesis of novel bioactive molecules . Its structure incorporates a 1,2,3-triazole ring, a privileged scaffold in medicinal chemistry known for its metabolic stability and ability to act as a bioisostere for amide bonds, facilitating key dipole-dipole and hydrogen bond interactions with biological targets . Research into analogous 1,2,3-triazole-based hybrids, especially those containing benzamide linkers, has demonstrated significant potential in drug discovery, notably as inhibitors of the Epidermal Growth Factor Receptor (EGFR) for anti-cancer applications . The structural features of this compound make it a valuable building block for constructing complex molecules via click chemistry and for exploring structure-activity relationships in the development of new therapeutic agents. This product is intended for research and development purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

69412-36-8

Molecular Formula

C19H18N4O2

Molecular Weight

334.4 g/mol

IUPAC Name

N-benzoyl-N-(4,5-dimethyltriazol-1-yl)-4-methylbenzamide

InChI

InChI=1S/C19H18N4O2/c1-13-9-11-17(12-10-13)19(25)22(23-15(3)14(2)20-21-23)18(24)16-7-5-4-6-8-16/h4-12H,1-3H3

InChI Key

ZBLLRRCETFRUNM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N(C(=O)C2=CC=CC=C2)N3C(=C(N=N3)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzoyl-N-(4,5-dimethyl-1H-1,2,3-triazol-1-yl)-4-methylbenzamide typically involves the following steps:

    Formation of the Triazole Ring:

    Benzoylation: The triazole ring is then benzoylated using benzoyl chloride in the presence of a base such as pyridine.

    Methylation: The final step involves the methylation of the benzamide using methyl iodide or a similar methylating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving automated reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

N-Benzoyl-N-(4,5-dimethyl-1H-1,2,3-triazol-1-yl)-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the triazole ring.

    Reduction: Reduced forms of the benzamide.

    Substitution: Substituted benzamides with various functional groups.

Scientific Research Applications

N-Benzoyl-N-(4,5-dimethyl-1H-1,2,3-triazol-1-yl)-4-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Benzoyl-N-(4,5-dimethyl-1H-1,2,3-triazol-1-yl)-4-methylbenzamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The benzoyl group may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

HDAC-Inhibiting Benzamide Derivatives

Compounds with benzamide backbones are prominent HDAC inhibitors. Key analogs include:

  • Compound 109 [N-(6-(2-aminophenylamino)-6-oxohexyl)-4-methylbenzamide]: Potently inhibits HDAC1 (IC₅₀ = 12 nM) and HDAC3 (IC₅₀ = 18 nM), with minimal selectivity .
  • Compound 136 [N-(6-(2-amino-4-fluorophenylamino)-6-oxohexyl)-4-methylbenzamide]: Less potent (HDAC1 IC₅₀ = 210 nM, HDAC3 IC₅₀ = 150 nM) but slightly selective for HDAC3 .
  • Compound 3 [N1-(4-aminobiphenyl-3-yl)-N7-phenylheptanediamide]: Selective for HDAC1 (IC₅₀ = 35 nM) .

Key Differences :

  • The target compound’s 4,5-dimethyltriazole group replaces the aminophenyl or fluorophenyl moieties in Compounds 109/135. This substitution may alter HDAC isoform selectivity due to steric and electronic effects.
  • Unlike Compound 3 (a diamide), the target compound’s triazole ring could enhance metabolic stability compared to linear amide chains .
Triazole-Containing Analogs
  • Compounds 1a/1b (oxazolidinone-triazole derivatives): These compounds degrade in simulated gastric fluid, indicating instability under acidic conditions . The target compound’s 4,5-dimethyltriazole group might mitigate such instability by reducing ring reactivity.
  • Triazole Synthesis : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a common method for triazole formation, as seen in peptidotriazole synthesis . This suggests the target compound could be synthesized via similar click chemistry approaches.
Benzamides with Heterocyclic Directing Groups
  • N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide : Contains an N,O-bidentate directing group for metal-catalyzed C–H functionalization . The target compound’s triazole may serve a similar role, but its dimethyl substituents could hinder metal coordination compared to hydroxyl groups.
Pyrazole-Substituted Benzamides
  • 4-Amino-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-N-ethylbenzamide: Features a pyrazole ring instead of triazole.

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure HDAC1 IC₅₀ (nM) HDAC3 IC₅₀ (nM) Stability Notes Key Feature
N-Benzoyl-N-(4,5-dimethyltriazolyl)-4-methylbenzamide Benzamide + triazole N/A N/A Likely stable (dimethyl groups) 4,5-Dimethyltriazole
Compound 109 Benzamide + aminophenyl 12 18 Not reported Broad HDAC inhibition
Compound 136 Benzamide + fluorophenyl 210 150 Not reported HDAC3 selectivity
Compound 1a/1b Oxazolidinone + triazole N/A N/A Degrades in gastric fluid Triazolylmethyl group
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide + alcohol N/A N/A Stable N,O-bidentate directing group

Research Findings and Implications

  • HDAC Inhibition : Substituents on the benzamide backbone critically influence HDAC isoform selectivity. The target compound’s triazole ring may confer unique binding interactions, but empirical data are needed to confirm activity .
  • Stability : The 4,5-dimethyltriazole group could enhance metabolic stability compared to simpler triazole derivatives (e.g., Compounds 1a/1b) by reducing ring reactivity .
  • Synthetic Accessibility : CuAAC methods (as in ) are viable for triazole incorporation, suggesting feasible synthesis routes for the target compound.

Q & A

What synthetic methodologies are optimal for constructing the 1,2,3-triazole core in N-Benzoyl-N-(4,5-dimethyl-1H-1,2,3-triazol-1-yl)-4-methylbenzamide?

The 1,2,3-triazole moiety is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a regiospecific reaction producing 1,4-substituted triazoles . For lab-scale synthesis, terminal alkynes and azides (e.g., alkyl or aryl azides) are reacted under inert conditions with catalytic Cu(I) salts (e.g., CuSO₄·5H₂O with sodium ascorbate). Purity can be enhanced using solid-phase peptide synthesis (SPPS) protocols, ensuring >95% conversion . Alternative routes include condensation of substituted benzaldehydes with aminotriazoles in ethanol under reflux, followed by solvent evaporation and filtration .

How can spectroscopic and crystallographic data resolve structural ambiguities in this compound?

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns. For example, the triazole proton typically appears at δ 7.5–8.5 ppm, while benzamide carbonyls resonate near δ 164–168 ppm .
  • X-ray crystallography : Refine crystal structures using SHELXL (for small molecules) or SHELXPRO (macromolecular interfaces). SHELX programs are robust for high-resolution data but require careful handling of anisotropic displacement parameters and twinning . WinGX/ORTEP can visualize anisotropic ellipsoids and calculate geometric parameters (e.g., bond angles, torsion) .

What experimental strategies mitigate low yields in benzamide-triazole conjugates?

  • Reaction optimization : Vary solvents (e.g., ethanol vs. acetonitrile) and catalysts (e.g., Cu(I) vs. Ru(II)) to improve regioselectivity .
  • Purification : Employ preparative HPLC for polar by-products or column chromatography with gradients (e.g., ethyl acetate/hexane) .
  • Hazard analysis : Pre-screen reactants for stability; O-benzyl hydroxylamine hydrochloride, for instance, requires inert handling due to hygroscopicity .

How do researchers validate bioactivity hypotheses for triazole-containing benzamides?

  • Antifungal assays : Test against Candida spp. using ergosterol biosynthesis inhibition models. Compare IC₅₀ values with positive controls (e.g., fluconazole) .
  • Molecular docking : Use AutoDock or Schrödinger Suite to predict binding to targets like HSP90. Focus on triazole interactions with ATP-binding pockets .
  • SAR studies : Synthesize analogs with varied substituents (e.g., methyl vs. trifluoromethyl groups) to correlate electronic effects with activity .

What advanced techniques address crystallographic challenges in polymorph screening?

  • High-throughput screening : Use differential scanning calorimetry (DSC) and powder XRD to identify polymorphs.
  • TWINABS (in SHELXL) : Apply to twinned crystals for improved data integration .
  • Synchrotron radiation : Enhances resolution for weakly diffracting crystals, critical for accurate electron density maps .

How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

  • ADMET prediction : Tools like SwissADME calculate logP, solubility, and bioavailability. Prioritize derivatives with logP <5 and low CYP450 inhibition .
  • DFT calculations : Optimize geometries at the B3LYP/6-31G* level to predict stability and tautomerism (e.g., triazole protonation states) .

What analytical workflows reconcile contradictory bioactivity data across studies?

  • Dose-response validation : Repeat assays with standardized protocols (e.g., CLSI guidelines for antifungals) .
  • Metabolite profiling : Use LC-MS to identify degradation products or active metabolites .
  • Batch-to-batch consistency : Characterize purity via HPLC (>95%) and elemental analysis (±0.4% for C, H, N) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.